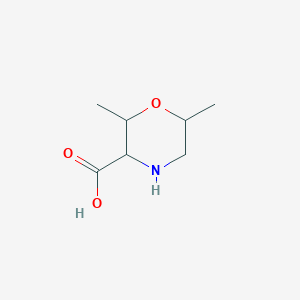

2,6-Dimethylmorpholine-3-carboxylic acid

Description

Overview of Morpholine (B109124) Scaffolds in Contemporary Chemical Research

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a frequently utilized scaffold in medicinal chemistry and is considered a privileged structural component in the design of bioactive molecules. researchgate.netnih.gov Its prevalence is attributed to a combination of advantageous physicochemical, biological, and metabolic properties. nih.govresearchgate.net The presence of the morpholine moiety can enhance the potency of a molecule and modulate its pharmacokinetic profile, making it a desirable feature for drug candidates. nih.gov

Researchers and medicinal chemists are motivated to incorporate the morpholine ring into various lead compounds due to its ability to improve drug-like properties. nih.govijprems.com The scaffold's unique characteristics, such as a well-balanced lipophilic-hydrophilic profile and conformational flexibility, make it particularly useful for developing drugs targeting the central nervous system. researchgate.netacs.org Furthermore, the morpholine structure is a versatile and readily accessible synthetic building block, which can be introduced through various established synthetic methodologies. nih.govnih.gov

The incorporation of the morpholine scaffold into molecules has led to a wide spectrum of biological activities. Its derivatives have been a focus of extensive research, demonstrating significant potential across numerous therapeutic areas. ijprems.com The diverse pharmacological profile highlights the morpholine nucleus as a critical pharmacophore in modern drug discovery. nih.gov

Table 1: Reported Biological Activities of Morpholine Derivatives

| Biological Activity | Reference |

| Anticancer | researchgate.netnih.govontosight.ai |

| Anti-inflammatory | researchgate.netnih.govontosight.ai |

| Antimicrobial (Antibacterial, Antifungal) | researchgate.netijprems.comontosight.ai |

| Antiviral | nih.gov |

| Analgesic | ijprems.com |

| Anticonvulsant | nih.gov |

| Antihyperlipidemic | nih.gov |

| Antioxidant | nih.govijprems.com |

| Agrochemical (Insecticidal, Fungicidal, Herbicidal) | acs.org |

Research Imperatives for 2,6-Dimethylmorpholine-3-carboxylic acid: A Heterocyclic Chiral Building Block

Within the broad class of morpholine derivatives, this compound stands out as a compound of significant academic interest due to its nature as a complex heterocyclic chiral building block. Chiral building blocks are essential intermediates in the synthesis of high-value, single-enantiomer pharmaceuticals and natural products. nih.gov The demand for such compounds is driven by the fact that biological targets, like enzymes and receptors, are themselves chiral, requiring a precise stereochemical match for optimal interaction.

The structure of this compound is notable for several key features:

The Morpholine Core: Provides the foundational scaffold with its favorable physicochemical and metabolic properties. nih.gov

The Carboxylic Acid Group: This functional group at the 3-position offers a reactive handle for further chemical modifications, such as amide bond formation, allowing it to be integrated into larger, more complex molecules. nih.gov Chiral carboxylic acids are a critical class of building blocks in organic synthesis.

Two Methyl Substituents: The methyl groups at the 2- and 6-positions introduce multiple stereocenters into the molecule. The precise spatial arrangement of these substituents creates distinct stereoisomers.

The presence of these multiple chiral centers makes the stereoselective synthesis of this compound and its derivatives a challenging but important goal. unimi.it The ability to control the stereochemistry at each of these centers is crucial for synthesizing specific, enantiomerically pure target molecules. nih.govresearchgate.net As a constrained amino acid analog, this compound can be used to create peptides and other macromolecules with specific, predictable three-dimensional structures, which is of great interest in fields like protein engineering and drug design. The development of synthetic methods to access specific stereoisomers of this building block is therefore a key research imperative. nih.govresearchgate.net

Table 2: Key Structural Features of this compound

| Feature | Significance as a Chiral Building Block |

| Morpholine Nucleus | Confers desirable pharmacokinetic properties; acts as a privileged scaffold. nih.govnih.gov |

| C3-Carboxylic Acid | Provides a key functional group for synthetic elaboration and peptide coupling. nih.gov |

| C2 and C6-Methyl Groups | Introduce multiple stereocenters, leading to structural complexity and conformational constraint. |

| Overall Chirality | Enables the synthesis of enantiomerically pure, complex target molecules for biological applications. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2,6-dimethylmorpholine-3-carboxylic acid |

InChI |

InChI=1S/C7H13NO3/c1-4-3-8-6(7(9)10)5(2)11-4/h4-6,8H,3H2,1-2H3,(H,9,10) |

InChI Key |

IGPQPRLYHWWCQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(C(O1)C)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethylmorpholine 3 Carboxylic Acid and Analogous Structures

Strategic Approaches to the Core 2,6-Dimethylmorpholine (B58159) Carboxylic Acid Scaffold

Constructing the target molecule requires a robust strategy for both the formation of the heterocyclic ring and the introduction of the necessary functional groups at specific positions.

Cyclization Reactions in Morpholine (B109124) Ring Construction, including Stereoselective Methods

The formation of the morpholine ring is the foundational step in the synthesis. Various cyclization strategies have been developed, often focusing on controlling the stereochemistry of the substituents.

One of the most direct methods for creating the 2,6-dimethylmorpholine core is the acid-catalyzed cyclization of diisopropanolamine (B56660). This reaction involves dehydration and subsequent ring closure. The stereochemical outcome, particularly the ratio of cis to trans isomers, is highly dependent on the reaction conditions, such as temperature and the concentration of the acid catalyst, typically sulfuric acid. Research has shown that specific conditions can be optimized to favor the formation of the desired cis-2,6-dimethylmorpholine, which is often the preferred isomer for certain applications. google.com For example, a process has been described where reacting diisopropanolamine with excess 90-120% strength sulfuric acid at temperatures between 150°C and 190°C yields a high proportion of the cis-isomer. google.com

| Molar Ratio (H₂SO₄:Amine) | Temperature (°C) | Time (h) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) |

| 2.0 | 180 | 3 | 94 | 84 | 16 |

| 3.0 | 180 | 3 | 91 | 88 | 12 |

| 1.5 | 180 | 5 | 96 | 80 | 20 |

| 3.0 | 180 | 12 | 98 | 78 | 22 |

Another powerful stereoselective method involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. banglajol.info For instance, the reaction of these precursors with bromine in dichloromethane (B109758) can yield highly substituted chiral morpholines. The reaction proceeds with high diastereoselectivity, providing a single diastereomer under specific quenching conditions. banglajol.info This approach introduces functionality, such as a bromomethyl group, which can be further elaborated, offering a pathway to diverse morpholine derivatives.

Polymer-supported synthesis offers a high-throughput approach to morpholine-3-carboxylic acid derivatives. nih.govresearchgate.net Using immobilized amino acids like Fmoc-Ser(tBu)-OH as a starting point, N-alkylation and N-sulfonylation/acylation can be performed on the solid phase. Subsequent cleavage from the resin using trifluoroacetic acid (TFA) in the presence of a reducing agent like triethylsilane (TES) leads to the stereoselective formation of the morpholine-3-carboxylic acid core. nih.govresearchgate.net

Carboxylation and Functional Group Introduction at C3

Once the morpholine ring is constructed, the next critical step is the introduction of the carboxylic acid group at the C3 position. Several methodologies have been developed for the functionalization of morpholine rings.

A versatile approach involves a cascade reaction using 2-tosyl-1,2-oxazetidine and α-formyl esters in the presence of a base like potassium carbonate. acs.orgnih.gov This method allows for the formation of the morpholine ring and the simultaneous introduction of an ester group at the C3 position. The resulting ester can then be hydrolyzed to the desired carboxylic acid. This reaction tolerates a variety of functional groups on the α-formyl ester, enabling the synthesis of diverse C3-substituted morpholines. acs.orgnih.gov

Furthermore, visible light-promoted decarboxylative reactions can be used to functionalize the C2 position, demonstrating the versatility of using carboxylic acid groups as synthetic handles on the morpholine scaffold. acs.orgnih.gov While this example is for C2, similar radical-based strategies could potentially be adapted for C3 functionalization under different synthetic schemes.

Stereocontrolled Synthesis and Enantiopure Access to 2,6-Dimethylmorpholine-3-carboxylic acid

Achieving the correct absolute and relative stereochemistry of the three chiral centers in this compound is a significant challenge. Advanced strategies, including chiral pool synthesis, asymmetric catalysis, and resolution of racemates, are employed to access enantiomerically pure forms of this compound.

Chiral Pool Utilization in the Synthesis of Morpholine Carboxylic Acids

The chiral pool strategy leverages readily available, enantiopure starting materials from nature to impart stereochemistry to the final product. Amino acids are excellent precursors for this purpose.

For example, enantiopure functionalized morpholine fragments can be synthesized from Boc-protected serine. d-nb.infounimi.it A stereospecific strategy has been reported for the synthesis of optically pure 3-hydroxymethylmorpholine (B1309833) building blocks and their corresponding sulfamidates. unimi.it These building blocks can then be further manipulated to introduce the required substituents. The synthesis of stereoisomeric 3-hydroxymethyl-5-methylmorpholines from derivatives of (S)- and (R)-serine demonstrates the power of this approach to control the stereochemistry at both the C3 and C5 positions, which is analogous to the C3 and C6 positions in the target molecule. unimi.it This method provides a reliable way to set the stereochemistry derived from the initial chiral amino acid. d-nb.inforesearcher.life

Asymmetric Catalysis and Induction in the Formation of Stereocenters

Asymmetric catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

An effective one-pot tandem reaction has been developed for the enantioselective synthesis of 3-substituted morpholines. acs.orgorganic-chemistry.orgacs.org This process combines a titanium-catalyzed hydroamination of specific aminoalkyne substrates to form a cyclic imine, which is then subjected to a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH). organic-chemistry.org Using a Noyori-Ikariya catalyst, such as RuCl(S,S)-Ts-DPEN, this second step proceeds with high enantioselectivity, typically yielding enantiomeric excesses (ee) of greater than 95%. acs.orgubc.ca Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high levels of stereocontrol. organic-chemistry.orgubc.ca This method is tolerant of a wide range of functional groups, making it a powerful tool for accessing various chiral morpholine derivatives. acs.org

| Entry | R Group | Yield (%) | ee (%) |

| 1 | Phenyl | 89 | >95 |

| 2 | 4-Fluorophenyl | 85 | >95 |

| 3 | 4-Methoxyphenyl | 88 | >95 |

| 4 | 2-Thienyl | 78 | >95 |

| 5 | Cyclohexyl | 80 | >95 |

| 6 | n-Butyl | 81 | >95 |

Resolution of Racemates for this compound Enantiomers

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), a resolution step is required to separate them. Since enantiomers have identical physical properties, this is typically achieved by converting them into diastereomers, which have different physical properties and can be separated. libretexts.org

A common method for resolving racemic amines is to react them with an enantiomerically pure chiral acid to form diastereomeric salts. libretexts.org These salts can then be separated by fractional crystallization. For example, racemic trans-2,6-dimethylmorpholine has been successfully resolved using optically active D-mandelic acid. google.com One diastereomeric salt preferentially precipitates from the reaction medium, allowing for its separation. The pure enantiomer of the morpholine can then be liberated from the salt by treatment with a base. google.com

Similarly, a mixture of cis/trans-2,6-dimethylmorpholine can be purified to isolate the cis-isomer by reacting the mixture with a carboxylic acid in an ester solvent. google.com The carboxylate salt of the cis-isomer is insoluble and crystallizes, while the salts of the other isomers remain in solution. Hydrolysis of the separated salt yields the pure cis-2,6-dimethylmorpholine. google.com This principle of forming diastereomeric salts could be applied to resolve racemic this compound, potentially by reacting its amine group with a chiral acid or its carboxylic acid group with a chiral base.

Separation and Isolation Techniques for Stereoisomers of this compound

The resolution of stereoisomers of this compound, a substituted cyclic amino acid analog, relies on established principles of chiral separation. These techniques exploit the differential interactions of enantiomers or diastereomers with a chiral environment to enable their physical separation.

Preparative Chromatographic Resolution

Preparative High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the isolation of pure enantiomers from a racemic or diastereomeric mixture. nih.gov This method leverages the differential transient diastereomeric complexes formed between the stereoisomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, separation. researchgate.net

The choice of the chiral stationary phase is paramount for achieving successful resolution. For cyclic amino acids and their derivatives, several types of CSPs have proven effective. These include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are among the most versatile and widely used CSPs for the resolution of a broad range of chiral compounds, including those with structures analogous to this compound. researchgate.netmdpi.com

Macrocyclic Antibiotic-based CSPs: Chiral stationary phases based on molecules like teicoplanin and vancomycin (B549263) have demonstrated excellent enantioselectivity for various amino acids and cyclic compounds. sigmaaldrich.com These phases offer multiple interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions, which contribute to chiral recognition. chromatographytoday.com

Cinchona Alkaloid-derived Zwitterionic CSPs: These stationary phases are particularly effective for the separation of amphoteric molecules like amino acids. chiraltech.com They operate on a dual ion-pairing mechanism, providing excellent resolution for a wide array of chiral amino acids and peptides. chiraltech.com

| Analogous Compound | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate | Detection | Reference Finding |

|---|---|---|---|---|---|---|

| N-Boc-pipecolic acid | Cellulose tris(3,5-dimethylphenylcarbamate) | 20 x 250 mm, 5 µm | n-Hexane/Isopropanol (90:10) with 0.1% TFA | 10 mL/min | UV at 220 nm | Baseline separation of enantiomers achieved, allowing for the collection of fractions with high enantiomeric purity. |

| (±)-trans-3-Aminocyclohexanecarboxylic acid | Teicoplanin-based CSP | 10 x 250 mm, 5 µm | Methanol/Water (80:20) with 0.1% Acetic Acid | 5 mL/min | UV at 210 nm | Successful resolution of the enantiomers, demonstrating the utility of macrocyclic antibiotic CSPs for cyclic beta-amino acids. |

| Racemic 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Quinine-based Zwitterionic CSP | 10 x 150 mm, 5 µm | Methanol/Acetonitrile/Water (50:40:10) with 25 mM Formic Acid and 12.5 mM Diethylamine | 4 mL/min | MS | Effective separation of the enantiomers under conditions compatible with mass spectrometry. |

Diastereomeric Crystallization for Enantiomeric Enrichment

Diastereomeric crystallization is a classical yet highly effective method for the enantiomeric enrichment and resolution of chiral compounds on a larger scale. nih.gov This technique relies on the conversion of a pair of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. mdpi.com Since diastereomers possess different physical properties, including solubility, they can be separated by fractional crystallization. mdpi.com

For a carboxylic acid like this compound, chiral amines are commonly employed as resolving agents to form diastereomeric salts. mdpi.com The selection of the appropriate resolving agent and crystallization solvent is crucial and often determined empirically. Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids such as brucine, strychnine, and quinine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine. beilstein-journals.org

The process involves the following general steps:

Reaction of the racemic carboxylic acid with a sub-stoichiometric amount of the chiral resolving agent in a suitable solvent.

Heating the mixture to ensure complete dissolution, followed by slow cooling to induce the crystallization of the less soluble diastereomeric salt.

Isolation of the crystalline salt by filtration.

Liberation of the enantiomerically enriched carboxylic acid from the salt, typically by treatment with an acid.

Recovery of the chiral resolving agent for potential reuse.

The enantiomeric excess (ee) of the product can be enhanced through successive recrystallizations. The following table provides hypothetical yet representative data for the diastereomeric resolution of a substituted morpholine carboxylic acid, based on established procedures for similar compounds.

| Racemic Substrate | Chiral Resolving Agent | Molar Ratio (Substrate:Agent) | Solvent | Key Process Steps | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid |

|---|---|---|---|---|---|---|

| (±)-2-Methylmorpholine-3-carboxylic acid | (R)-(+)-1-Phenylethylamine | 1:0.5 | Ethanol | Dissolution at 70°C, slow cooling to 5°C, followed by one recrystallization. | 40% (based on initial racemate) | >95% for the (R)-enantiomer |

| (±)-cis-Morpholine-2,3-dicarboxylic acid | Brucine | 1:1 | Acetone/Water (9:1) | Heating to reflux, followed by gradual cooling to room temperature over 12 hours. | 35% (based on initial racemate) | >98% for one diastereomer |

| (±)-4-Benzyl-5-oxomorpholine-2-carboxylic acid | (1R,2S)-(-)-Ephedrine | 1:0.6 | Methanol | Dissolution at boiling point, followed by standing at 4°C for 24 hours. | 42% (based on initial racemate) | 97% for the desired enantiomer after liberation. |

Stereochemical Characterization and Conformational Analysis of 2,6 Dimethylmorpholine 3 Carboxylic Acid

Elucidation of Absolute and Relative Stereochemistry

2,6-Dimethylmorpholine-3-carboxylic acid possesses three stereocenters at positions 2, 3, and 6 of the morpholine (B109124) ring. This results in the possibility of 2³ = 8 stereoisomers, which exist as four pairs of enantiomers. The relative stereochemistry describes the spatial arrangement of the substituents (the two methyl groups and the carboxylic acid group) in relation to each other, defining the diastereomers. The absolute stereochemistry refers to the precise three-dimensional arrangement of atoms at each chiral center, designated by the Cahn-Ingold-Prelog (R/S) nomenclature.

The determination of the relative stereochemistry of the substituents on the morpholine ring is critical. For instance, the methyl groups at C-2 and C-6 can be either cis or trans to each other. Within each of these arrangements, the carboxylic acid group at C-3 can have different orientations relative to the methyl groups. The elucidation of the specific diastereomer and its corresponding enantiomers requires sophisticated analytical techniques.

Stereoselective synthetic routes are often employed to control the formation of specific stereoisomers. For example, the synthesis of related morpholine-3-carboxylic acid derivatives has been achieved with a high degree of stereocontrol, yielding specific diastereomers. nih.govfigshare.com Such syntheses often start from chiral precursors, such as amino acids, to establish the desired stereochemistry at one or more centers, which then directs the stereochemical outcome of subsequent reactions.

Conformational Preferences and Dynamics of the 2,6-Dimethylmorpholine (B58159) Ring

Generally, bulky substituents prefer to occupy the equatorial position to minimize steric interactions with other axial substituents (1,3-diaxial interactions). Therefore, in the most stable chair conformation of this compound, it is expected that the methyl groups and the carboxylic acid group will preferentially reside in equatorial positions.

However, the presence of the oxygen and nitrogen atoms in the morpholine ring introduces additional conformational effects. The anomeric effect, for instance, can influence the preference of substituents at C-2 and C-6. Furthermore, intramolecular hydrogen bonding between the carboxylic acid group and the ring nitrogen or oxygen could stabilize conformations where the carboxylic acid group is in an axial orientation.

The interplay of these steric and electronic factors determines the conformational equilibrium of the molecule. The energy difference between different chair conformations and the barriers to ring inversion can be investigated using computational modeling and dynamic NMR spectroscopy.

Advanced Spectroscopic Techniques for Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of this compound relies on a combination of advanced spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and through-bond and through-space correlations can reveal the relative orientation of substituents.

In the ¹H NMR spectrum, the coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the protons on the morpholine ring, the relative stereochemistry of the substituents can be determined. For example, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, while smaller coupling constants are observed for other arrangements.

The chemical shifts of the protons and carbons are also indicative of their stereochemical environment. Axial and equatorial substituents experience different shielding effects, leading to distinct chemical shifts. For instance, an axial proton is generally more shielded (appears at a lower chemical shift) than its equatorial counterpart. The characteristic chemical shifts for the carboxylic acid proton (typically >10 ppm) and the carbonyl carbon (around 170-185 ppm) are also readily identifiable. princeton.edulibretexts.org

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for assigning all proton and carbon signals and for determining the through-space proximity of different protons, which helps to establish the relative stereochemistry.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | 3.5 - 4.0 | m | |

| H-3 | 3.0 - 3.5 | m | |

| H-5 (ax) | 2.5 - 3.0 | m | |

| H-5 (eq) | 3.0 - 3.5 | m | |

| H-6 | 3.5 - 4.0 | m | |

| CH₃ (at C-2) | 1.0 - 1.5 | d | |

| CH₃ (at C-6) | 1.0 - 1.5 | d | |

| COOH | 10.0 - 13.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 65 - 75 |

| C-3 | 50 - 60 |

| C-5 | 45 - 55 |

| C-6 | 65 - 75 |

| C=O | 170 - 185 |

| CH₃ (at C-2) | 15 - 25 |

To distinguish between enantiomers, which have identical NMR spectra under achiral conditions, chiral auxiliaries or chiral shift reagents can be employed.

Chiral auxiliaries are chiral molecules that are covalently attached to the analyte to form diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different, allowing for the determination of the enantiomeric purity and, in some cases, the absolute stereochemistry of the original molecule.

Chiral shift reagents , typically lanthanide complexes, are used to induce chemical shift differences between the signals of enantiomers in a racemic or enantiomerically enriched mixture. organicchemistrydata.orgslideshare.net These reagents form diastereomeric complexes with the analyte through reversible coordination, usually at a Lewis basic site such as the nitrogen or oxygen atoms of the morpholine ring or the carboxylic acid group. acs.orgacs.org The lanthanide ion in the shift reagent creates a strong magnetic field that perturbs the chemical shifts of the nearby nuclei in the analyte. The magnitude of this induced shift is dependent on the distance and orientation of the nucleus relative to the lanthanide ion. Since the two enantiomers will interact differently with the chiral shift reagent, their corresponding NMR signals will be shifted to different extents, allowing for their differentiation and quantification. nih.gov

Commonly used chiral shift reagents include tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) and tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(tfc)₃). The choice of the appropriate shift reagent and experimental conditions is crucial for achieving optimal separation of the enantiomeric signals.

Strategic Applications of 2,6 Dimethylmorpholine 3 Carboxylic Acid in Organic Synthesis and Beyond

2,6-Dimethylmorpholine-3-carboxylic acid as a Versatile Chiral Building Block

The inherent chirality and functional group arrangement of this compound make it a sought-after starting material in asymmetric synthesis. Chiral building blocks are fundamental in the production of single-enantiomer drugs, which often exhibit improved efficacy and safety profiles. The pharmaceutical industry's demand for such intermediates has spurred the development of synthetic methods to produce complex chiral drug candidates.

The strategic application of chiral building blocks like this compound simplifies the synthesis of intricate molecular structures. Modern synthetic approaches, including radical-based cross-coupling reactions, provide a modular way to access complex architectures. These methods can significantly reduce the number of steps required compared to traditional synthetic routes, avoiding the use of hazardous reagents and complex ligands. The incorporation of the this compound moiety can introduce specific stereochemistry and functionality into the target molecule, influencing its biological activity and properties.

The carboxylic acid group of this compound serves as a versatile handle for further chemical modifications. Carboxylic acids and their derivatives are central to organic synthesis, allowing for the construction of a wide array of functional groups. For instance, the carboxylic acid can be converted into amides, esters, or other functionalities, enabling the creation of libraries of densely functionalized derivatives. These derivatives can then be screened for various biological activities, facilitating the discovery of new lead compounds in drug development and agrochemical research. The synthesis of such derivatives often involves well-established chemical transformations, providing a straightforward path to molecular diversity.

Development of Morpholine-Based Scaffolds in Medicinal Chemistry Research

The morpholine (B109124) scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and approved drugs. nih.gov Its presence can confer advantageous properties to a molecule, including improved potency, selectivity, and pharmacokinetic profiles. nih.gove3s-conferences.org Researchers and medicinal chemists are motivated to synthesize and incorporate the morpholine ring into various lead compounds to harness its therapeutic potential across a wide range of diseases. ijprems.com

The morpholine moiety can significantly influence how a drug molecule (ligand) interacts with its biological target, such as a receptor or enzyme. acs.org The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions. nih.gov These interactions are crucial for the binding affinity and potency of a drug. In some cases, the morpholine ring is an essential component of the pharmacophore, the specific arrangement of features necessary for biological activity. nih.gov For example, in certain enzyme inhibitors, the morpholine group plays a direct role in binding to the active site. nih.gov Furthermore, the conformation of the morpholine ring can act as a scaffold, correctly positioning other parts of the molecule for optimal interaction with the target. acs.org

The inclusion of a morpholine moiety can favorably modulate a drug's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. e3s-conferences.org The weak basicity of the nitrogen atom in the morpholine ring can enhance a compound's aqueous solubility and permeability across biological membranes. acs.org This can lead to improved absorption and distribution in the body. Moreover, the morpholine structure can enhance metabolic stability, prolonging the drug's half-life and duration of action. sci-hub.se For instance, the addition of a morpholine group to the drug gefitinib (B1684475) resulted in a longer mean terminal plasma half-life. sci-hub.se

Contributions to Agrochemical Innovation

Morpholine derivatives have also made significant contributions to the field of agrochemicals, particularly as fungicides. nih.gov These compounds are known to be effective against a range of plant diseases, such as powdery mildew in cereals. nzpps.org

Morpholine fungicides, including compounds like fenpropimorph (B1672530) and tridemorph, act by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nzpps.orgbcpc.org This specific mode of action differs from that of other sterol biosynthesis inhibitors, providing a valuable tool for managing fungicide resistance. nzpps.org The development of resistance to morpholine fungicides has been considered a low to medium risk, and they have been used effectively for many years without significant loss of performance in the field. nzpps.orgbcpc.org

The unique properties of the morpholine ring, which are beneficial in pharmaceuticals, also translate to agrochemical applications. The ability of this scaffold to influence biological activity and systemic properties in plants makes it an attractive component in the design of new and effective crop protection agents. nih.gov Research in this area continues to explore novel morpholine-containing compounds with insecticidal, herbicidal, and plant growth-regulating properties. nih.gov

Design and Synthesis of Novel Agricultural Active Ingredients

The 2,6-dimethylmorpholine (B58159) scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of several highly effective fungicides. The strategic value of this compound lies in its potential as a versatile starting material for the creation of new, proprietary active ingredients with improved efficacy, altered spectrum of activity, or better environmental profiles.

The design of novel agricultural compounds often leverages the principle of "analog synthesis," where a known active structure is systematically modified. The parent 2,6-dimethylmorpholine ring is central to the activity of fungicides like fenpropimorph and tridemorph. The introduction of a carboxylic acid group at the 3-position, as in this compound, offers a chemical handle for a variety of synthetic modifications. This carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, and more complex heterocyclic systems, allowing for the systematic exploration of the chemical space around the core morpholine structure.

For instance, the synthesis of novel fungicidal amides can be envisioned through the coupling of this compound with various amines. This approach could lead to compounds with tailored lipophilicity and hydrogen-bonding properties, which are critical for transport within the plant and interaction with the target enzyme. The stereochemistry of the 2,6-dimethylmorpholine core is also crucial, as biological activity is often dependent on the specific isomeric form of the molecule. The use of enantiomerically pure this compound allows for the synthesis of stereochemically defined final products, which is a key consideration in modern agrochemical research to maximize efficacy and minimize off-target effects.

Table 1: Key Fungicides with a 2,6-Dimethylmorpholine Core

| Fungicide Name | Chemical Class | Primary Use |

| Fenpropimorph | Morpholine | Control of powdery mildew and rusts in cereals |

| Tridemorph | Morpholine | Control of powdery mildew in cereals |

| Dodemorph | Morpholine | Control of powdery mildew on ornamentals |

This table highlights existing commercial products that validate the fungicidal potential of the 2,6-dimethylmorpholine scaffold, providing a strong rationale for the development of new derivatives from this compound.

Research on Mode of Action in Plant Protection (e.g., ergosterol synthesis inhibition)

The fungicidal activity of morpholine derivatives, including those based on the 2,6-dimethylmorpholine scaffold, is primarily attributed to their ability to inhibit the biosynthesis of ergosterol. snnu.edu.cn Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. snnu.edu.cnresearchgate.net

Morpholine fungicides act as sterol biosynthesis inhibitors (SBIs), but their specific targets within the ergosterol pathway differ from those of other SBI classes like the azoles. nih.govfrontiersin.org Research has shown that morpholines inhibit two key enzymes in the later stages of the ergosterol biosynthesis pathway:

Sterol Δ14-reductase: This enzyme is responsible for the reduction of a double bond at the 14-position of the sterol precursor.

Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of a double bond from the 8-position to the 7-position in the sterol ring system. researchgate.net

Inhibition of these enzymes leads to the accumulation of aberrant sterol intermediates (e.g., ignosterol) and a deficiency of ergosterol in the fungal cell membrane. snnu.edu.cn This altered sterol composition increases membrane permeability and disrupts the function of membrane-bound enzymes, leading to the cessation of fungal growth. The protonated form of the morpholine ring is thought to mimic the structure of carbocationic high-energy intermediates in the enzymatic reactions, allowing it to bind tightly to the active sites of the target enzymes and block their function. snnu.edu.cn

Given that 2,6-dimethylmorpholine is the core structure of potent ergosterol biosynthesis inhibitors, it is highly probable that novel active ingredients derived from this compound would share this mode of action. Research into such new derivatives would focus on confirming their inhibitory activity against the target enzymes and evaluating how different substituents, attached via the carboxylic acid group, affect the potency and spectrum of antifungal activity.

Role in Materials Science and Polymer Chemistry

The bifunctional nature of this compound, possessing both a secondary amine within the morpholine ring and a carboxylic acid group, makes it an interesting candidate as a monomer or modifying agent in materials science and polymer chemistry. The rigid, chiral structure of the molecule can be exploited to introduce specific properties into polymer backbones or as pendant groups.

One potential application is in the synthesis of specialty polyamides or polyesters. The carboxylic acid can react with diamines or diols to form amide or ester linkages, respectively, incorporating the 2,6-dimethylmorpholine unit into the polymer chain. The presence of the morpholine ring could enhance the thermal stability, solubility in specific solvents, and affinity for metal ions of the resulting polymer. Furthermore, the inherent chirality of the monomer could be used to synthesize chiral polymers with potential applications in enantioselective separations or as chiral stationary phases in chromatography.

Polymer-supported synthesis is another area where morpholine-3-carboxylic acid derivatives have been utilized. nih.gov In this context, the carboxylic acid functionality can be anchored to a solid support, allowing for the subsequent elaboration of the morpholine ring system in a stereocontrolled manner. While this is a synthetic application leading to the creation of small molecules, the underlying chemistry demonstrates the compatibility of the morpholine carboxylic acid structure with polymer-based methodologies. The resulting chiral morpholine structures, once cleaved from the resin, could themselves be used in the development of new materials.

Table 2: Potential Applications in Materials Science

| Application Area | Rationale |

| Chiral Polymers | The inherent chirality of the molecule can impart optical activity to polymers, useful for chiral separations and sensors. |

| Specialty Polyamides/Polyesters | Incorporation of the morpholine ring can modify polymer properties like solubility, thermal stability, and metal ion chelation. |

| Functional Coatings | The polar morpholine and carboxylic acid groups could improve adhesion and surface properties of coatings. |

While direct, large-scale applications of this compound in materials science are not yet widely documented, its structural attributes suggest a promising role in the development of advanced functional polymers.

Function as Catalysts and Reagents in Stereoselective Transformations

Chiral cyclic amino acids and their derivatives are increasingly recognized for their potential as organocatalysts in asymmetric synthesis. The rigid conformational structure of the 2,6-dimethylmorpholine ring, combined with the presence of both a basic nitrogen atom and an acidic carboxylic acid group, positions this compound as a promising candidate for a bifunctional organocatalyst.

Recent studies have highlighted the effectiveness of morpholine-based β-amino acids as organocatalysts in 1,4-addition reactions (Michael additions) between aldehydes and nitroolefins. In these reactions, the secondary amine of the morpholine ring can react with the aldehyde to form a nucleophilic enamine intermediate. Concurrently, the carboxylic acid group can act as a Brønsted acid to activate the electrophile (the nitroolefin) and to control the stereochemistry of the transition state through hydrogen bonding.

One study on β-morpholine amino acid catalysts demonstrated that the carboxylic acid function is crucial for catalytic activity; when the acid was converted to its methyl ester, no reaction was observed. This highlights the essential role of the acidic proton in the catalytic cycle. The stereochemistry of the substituents on the morpholine ring was also shown to have a profound effect on the diastereo- and enantioselectivity of the reaction, inducing excellent stereocontrol.

Table 3: Research Findings on a Morpholine-Based Organocatalyst in a Michael Addition Reaction

| Catalyst Feature | Observation | Implication for Catalysis |

| Morpholine Ring | Forms a nucleophilic enamine intermediate with aldehydes. | Essential for the catalytic cycle. |

| Carboxylic Acid Group | Crucial for proton transfer and activation of the electrophile. | Bifunctional activation is key to reactivity. |

| Ring Substituents | Control the diastereo- and enantioselectivity of the product. | The stereochemical outcome can be tuned by catalyst design. |

Although this research was not conducted on this compound specifically, the principles are directly applicable. The defined stereochemistry and substitution pattern of this compound make it an excellent candidate for investigation as an organocatalyst in a variety of stereoselective transformations, including aldol (B89426) reactions, Mannich reactions, and other carbon-carbon bond-forming reactions. Its potential to induce high levels of stereoselectivity in a metal-free system is of great interest for the development of greener and more sustainable chemical processes.

Computational and Theoretical Investigations of 2,6 Dimethylmorpholine 3 Carboxylic Acid

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are a cornerstone of modern chemical research, providing a lens into the microscopic world of molecular structure and electronics. For a molecule like 2,6-Dimethylmorpholine-3-carboxylic acid, these calculations can predict its three-dimensional shape, the distribution of electrons, and how it will interact with electromagnetic radiation, which is the basis of spectroscopy.

Geometric Optimization and Electronic Structure Analysis

Geometric optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, its lowest energy conformation. Using methods like Density Functional Theory (DFT), with basis sets such as 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. This process reveals the preferred puckering of the morpholine (B109124) ring and the orientation of the methyl and carboxylic acid substituents.

Electronic structure analysis delves into the arrangement of electrons within the molecule. These calculations can determine the distribution of electron density, identifying which parts of the molecule are electron-rich and which are electron-poor. This information is vital for understanding the molecule's reactivity.

Table 1: Predicted Geometric Parameters for this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C2-N1 | 1.46 |

| C6-N1 | 1.46 |

| C3-C2 | 1.53 |

| C5-C6 | 1.53 |

| O4-C3 | 1.43 |

| O4-C5 | 1.43 |

| C7(Methyl)-C2 | 1.54 |

| C8(Methyl)-C6 | 1.54 |

| C9(Carboxyl)-C3 | 1.52 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 112.0 |

| N1-C2-C3 | 110.0 |

| C2-C3-O4 | 111.0 |

| C3-O4-C5 | 110.0 |

| O4-C5-C6 | 111.0 |

| C5-C6-N1 | 110.0 |

| **Dihedral Angles (°) ** | |

| C6-N1-C2-C3 | -55.0 |

| N1-C2-C3-O4 | 58.0 |

| C2-C3-O4-C5 | -60.0 |

Note: This data is illustrative and based on typical values for similar structures. Actual values would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can also predict the spectroscopic properties of a molecule. For instance, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in this compound. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of the synthesized compound.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C2 | 55.2 | 3.1 (m) |

| C3 | 75.1 | 4.2 (dd) |

| C5 | 68.3 | 3.8 (m), 3.6 (m) |

| C6 | 55.2 | 3.1 (m) |

| C7 (Methyl) | 18.5 | 1.2 (d) |

| C8 (Methyl) | 18.5 | 1.2 (d) |

| C9 (Carboxyl) | 175.0 | - |

| N1-H | - | 2.5 (br s) |

| O-H (Carboxyl) | - | 11.0 (br s) |

Note: This data is illustrative. Actual chemical shifts depend on the specific conformation and solvent, and would need to be calculated for the precise molecule.

Energetic Analysis of Tautomers and Conformers of this compound

Molecules are not static entities; they can exist in various spatial arrangements known as conformers and, in some cases, as different structural isomers called tautomers. Computational chemistry allows for the exploration of the potential energy surface of this compound to identify its various stable forms and their relative energies.

The morpholine ring can adopt several conformations, such as chair and boat forms. For this compound, the chair conformation is expected to be the most stable. Within the chair conformation, the methyl and carboxylic acid groups can be in either axial or equatorial positions, leading to different diastereomers with varying stabilities. Furthermore, the carboxylic acid group can exist in different tautomeric forms, such as the keto and enol forms, although the keto form is generally much more stable for simple carboxylic acids.

By calculating the energies of these different conformers and tautomers, their relative populations at a given temperature can be predicted using Boltzmann statistics. This analysis is crucial for understanding the molecule's behavior in different environments.

Investigation of Intermolecular Interactions and Reactive Sites

The way a molecule interacts with its neighbors and with other molecules is determined by its electronic properties. Computational methods can map out the electrostatic potential and analyze the frontier molecular orbitals to predict how this compound will behave in chemical reactions and biological systems.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group and the morpholine ring's oxygen atom, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atom of the carboxylic acid and the N-H group would exhibit a positive potential, making them susceptible to nucleophilic attack or hydrogen bond donation.

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich oxygen and nitrogen atoms, while the LUMO may be centered on the carbonyl carbon of the carboxylic acid group.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

Advanced Computational Characterization of Optical Properties (inferred from NLO properties)

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the NLO response of a molecule. bohrium.com These calculations can elucidate the relationship between the electronic structure of a molecule and its macroscopic optical properties. Key parameters that quantify the NLO response of a molecule are the polarizability (α) and the first- and second-order hyperpolarizabilities (β and γ, respectively). nih.govscispace.com

The NLO properties of organic molecules are often associated with intramolecular charge transfer, which is influenced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net In the case of this compound, the morpholine ring can act as an electron donor, while the carboxylic acid group can function as an electron acceptor. The saturated nature of the morpholine ring, however, limits the extent of π-conjugation, which is a critical factor for large NLO responses.

Theoretical calculations for a molecule like this compound would typically involve geometry optimization using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set. plu.mx Following optimization, the electric dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can be calculated. These parameters provide insight into how the electron cloud of the molecule responds to an external electric field.

The dipole moment is a measure of the asymmetry of the charge distribution. A large dipole moment can be indicative of a significant separation of charge, which can contribute to NLO activity. The polarizability describes the ease with which the electron cloud can be distorted by an electric field, while the hyperpolarizability describes the nonlinear response to strong electric fields, which is the origin of NLO phenomena. proquest.comresearchgate.net

For a comprehensive understanding, the components of the polarizability and hyperpolarizability tensors would be calculated. The average polarizability (⟨α⟩) and the total first hyperpolarizability (β_tot) are then determined from these tensor components. A higher value of β_tot suggests a stronger second-order NLO response. researchgate.net

To illustrate the type of data generated from such a computational study, a hypothetical set of calculated parameters for this compound is presented in the table below. It is crucial to note that these values are illustrative and not the result of a published computational study on this specific molecule. For comparison, theoretical values for urea, a standard reference material in NLO studies, are often included. researchgate.net

Table 1: Hypothetical Calculated NLO Properties of this compound

| Parameter | This compound (Hypothetical) | Urea (Reference) |

| Dipole Moment (μ) in Debye | 3.5 | 1.37 |

| Average Polarizability (⟨α⟩) in esu | 1.5 x 10⁻²³ | 3.83 x 10⁻²⁴ |

| Total First Hyperpolarizability (β_tot) in esu | 2.0 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Note: The values for this compound are illustrative and intended for demonstration purposes only.

Further computational analysis would involve the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that influences the electronic properties and reactivity of a molecule. tandfonline.com A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, as it indicates that the electrons are more easily excited to higher energy states. ajchem-a.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) (Hypothetical) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.6 |

Note: The values presented in this table are illustrative and for demonstration purposes only.

Emerging Research Directions and Future Prospects for 2,6 Dimethylmorpholine 3 Carboxylic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency

The synthesis of substituted morpholines is a critical area of research, with a continuous drive towards more efficient, scalable, and environmentally friendly methods. While specific high-yielding routes for 2,6-dimethylmorpholine-3-carboxylic acid are not extensively detailed in publicly available literature, general advancements in morpholine (B109124) synthesis offer promising avenues. Traditional methods often involve multiple steps and harsh reagents, leading to significant waste. acs.org

Recent innovations, however, are paving the way for more efficient syntheses. One such advancement is a one or two-step, redox-neutral protocol that utilizes inexpensive and readily available reagents like ethylene (B1197577) sulfate (B86663) and tBuOK to convert 1,2-amino alcohols to morpholines. organic-chemistry.orgacs.org This method is notable for its high yields and scalability, with successful reactions demonstrated on a greater than 100-gram scale. organic-chemistry.org The key to this methodology is the clean isolation of N-monoalkylation products from a simple SN2 reaction. organic-chemistry.org Such a strategy could potentially be adapted for the synthesis of this compound, starting from an appropriate amino alcohol precursor.

The table below outlines a comparison between traditional and modern synthetic approaches for morpholine derivatives, highlighting the potential for enhanced efficiency in the synthesis of this compound.

| Feature | Traditional Synthesis | Modern "Green" Synthesis |

| Number of Steps | Multiple | One or two |

| Reagents | Often involves toxic reagents like chloroacetyl chloride and requires strong reducing agents. acs.org | Inexpensive and less hazardous reagents such as ethylene sulfate and tBuOK. organic-chemistry.org |

| Reaction Conditions | Can require harsh conditions. | Generally mild conditions. organic-chemistry.org |

| Waste Generation | Significant | Minimized |

| Scalability | Can be challenging | Demonstrated on a large scale. organic-chemistry.org |

Adapting these modern, more efficient synthetic strategies to produce this compound could significantly reduce costs and environmental impact, making this valuable building block more accessible for research and development.

Exploration of Undiscovered Biological Activities and Therapeutic Potential

The morpholine ring is a privileged scaffold in drug discovery, present in numerous approved drugs with a wide range of biological activities. researchgate.netresearchgate.net These include anticancer, anti-inflammatory, and antiviral properties. researchgate.net While the specific biological activities of this compound are not yet well-defined, the known activities of other morpholine derivatives provide a strong rationale for its investigation as a potential therapeutic agent.

Morpholine-containing compounds have shown promise in several key therapeutic areas:

Oncology: Small molecules with morpholine moieties have been developed as anticancer agents targeting various kinases and other cellular pathways. researchgate.net

Central Nervous System (CNS) Disorders: The morpholine structure can improve a compound's ability to cross the blood-brain barrier, making it a valuable component in the design of drugs for CNS diseases. nih.govacs.org

Infectious Diseases: The morpholine scaffold is found in antibacterial and antifungal agents. e3s-conferences.org

Given the diverse bioactivities of morpholine derivatives, it is plausible that this compound could exhibit novel biological effects. Systematic screening of this compound in a variety of biological assays could uncover new therapeutic applications. The presence of both a chiral morpholine ring and a carboxylic acid group provides opportunities for specific interactions with biological targets.

Integration into Fragment-Based Drug Discovery and Target Identification

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. nih.gov

Saturated N-heterocycles like morpholines are highly valuable in FBDD due to their prevalence in medicinal chemistry and their favorable properties for drug design. nih.gov this compound, with its defined three-dimensional structure and functional handles, is an ideal candidate for inclusion in fragment libraries.

The integration of this compound into FBDD workflows could proceed as follows:

Fragment Screening: The compound would be screened against a panel of therapeutic targets to identify initial "hits."

Structural Biology: X-ray crystallography or NMR spectroscopy would be used to determine the binding mode of the fragment to its target.

Structure-Based Design: The carboxylic acid and the secondary amine of the morpholine ring provide clear vectors for chemical elaboration, allowing medicinal chemists to design and synthesize more potent analogs that extend into nearby pockets of the target protein. nih.gov

The use of this compound as a fragment could lead to the identification of novel drug targets and the development of first-in-class therapeutics.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. acs.org These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. As inferred from the use of low-cost and environmentally friendly reagents in the purification of related compounds, there is significant potential for green chemistry approaches in the synthesis and application of this compound.

Key green chemistry strategies that could be applied include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. ajgreenchem.com

Catalysis: Employing catalytic methods to reduce the amount of reagents needed and minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Renewable Feedstocks: Exploring the use of renewable starting materials for the synthesis.

Recent research has highlighted a green, efficient method for synthesizing morpholines using ethylene sulfate and tBuOK, which eliminates the need for toxic reagents and reduces waste. acs.orgorganic-chemistry.orgacs.org This approach aligns well with the principles of green chemistry and could be a valuable strategy for the sustainable production of this compound. organic-chemistry.org The use of N-formylmorpholine as a green solvent in organic synthesis further underscores the potential for environmentally friendly applications of morpholine derivatives. ajgreenchem.com

| Green Chemistry Principle | Application in Morpholine Synthesis |

| Prevention of Waste | New one or two-step syntheses minimize byproducts. acs.org |

| Atom Economy | Redox-neutral protocols maximize the incorporation of starting materials. organic-chemistry.org |

| Less Hazardous Chemical Syntheses | Avoidance of toxic reagents like chloroacetyl chloride. acs.org |

| Use of Safer Solvents and Auxiliaries | Exploration of greener solvents. organic-chemistry.org |

| Design for Energy Efficiency | Reactions conducted under mild conditions. organic-chemistry.org |

By embracing green chemistry, the synthesis and application of this compound can be made more sustainable, reducing its environmental footprint and contributing to a safer and healthier planet.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dimethylmorpholine-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines with carbonyl compounds under acidic or basic conditions. For example, carbodiimide coupling agents like EDC (N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) can facilitate amide bond formation in related morpholine derivatives . Optimizing solvent polarity (e.g., using DMF or THF) and temperature (40–80°C) improves yield, while monitoring reaction progress via TLC or HPLC ensures intermediate stability. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection (λ = 210–254 nm) to assess purity, referencing standards like 4-benzylmorpholine-3-carboxylic acid (≥97% purity) .

- NMR spectroscopy (¹H/¹³C) to confirm stereochemistry; compare chemical shifts with morpholine derivatives (e.g., δ 3.5–4.5 ppm for morpholine protons) .

- Mass spectrometry (MS) for molecular ion confirmation (expected m/z ≈ 173.2 for the free acid) .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer : Follow guidelines for carboxylic acid derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,6S vs. 2S,6R isomers) affect the compound’s physicochemical properties?

- Methodological Answer :

- Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can resolve enantiomers .

- Computational modeling (e.g., DFT calculations) predicts solubility differences: the (2R,6S) isomer may exhibit lower logP due to axial vs. equatorial methyl group orientation .

- Experimental validation via polarimetry and X-ray crystallography is recommended to correlate configuration with bioactivity .

Q. What strategies mitigate instability of this compound under oxidative conditions?

- Methodological Answer :

- Add antioxidants like Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) at 0.1–1 mM to buffer systems .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., decarboxylated morpholine derivatives) .

Q. How can researchers design assays to study the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Use surface plasmon resonance (SPR) with gold electrode arrays (TFGAs) functionalized with thiol-based linkers (e.g., MUA/11-mercaptoundecanoic acid) to immobilize target proteins .

- Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔH, ΔS) .

- For enzyme inhibition assays, pre-incubate the compound with recombinant human MMP3 or IL-6 and measure activity via fluorogenic substrates .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Apply QSAR models (e.g., SwissADME or pkCSM) to estimate logP (-0.5 to 0.5), aqueous solubility (-2.5 to -3.0 LogS), and blood-brain barrier permeability (<0.1) .

- Validate predictions with in vitro assays: Caco-2 cell permeability and microsomal stability (e.g., human liver microsomes + NADPH) .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Replicate experiments using standardized buffers (e.g., PBS pH 7.4) and control temperature (±0.5°C).

- Compare with structurally similar compounds (e.g., 4-amino-3,6-dichloropyridine-2-carboxylic acid) to identify trends in substituent effects on solubility .

Q. What statistical approaches validate reproducibility in synthesis yields across labs?

- Methodological Answer :

- Use a Taguchi design of experiments (DoE) to test variables (catalyst loading, solvent ratio) across 3 independent labs.

- Apply ANOVA to identify significant factors (p < 0.05) and calculate inter-lab RSD (acceptable ≤15%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.